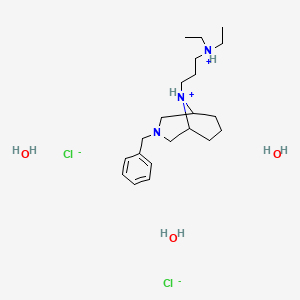
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) is a chemical compound with the molecular formula C19H32O4S2. It contains 58 bonds, including 26 non-hydrogen bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 six-membered rings, 2 ester groups (aliphatic), and 2 thiol groups
Preparation Methods
The synthesis of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) typically involves the reaction of cyclohexane derivatives with mercaptoacetic acid under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties or as a component in drug development. Industrial applications could include its use in the production of specialized materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) involves its interaction with molecular targets and pathways within biological systems. The thiol groups in the compound can form disulfide bonds with proteins, potentially altering their function. This interaction can affect various cellular processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) include other cyclohexane derivatives with ester and thiol groups. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of (1-Methylethylidene)di-4,1-cyclohexanediyl bis(mercaptoacetate) lies in its specific combination of functional groups and the resulting chemical behavior .
Properties
CAS No. |
24293-41-2 |
|---|---|
Molecular Formula |
C19H32O4S2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
[4-[2-[4-(2-sulfanylacetyl)oxycyclohexyl]propan-2-yl]cyclohexyl] 2-sulfanylacetate |
InChI |
InChI=1S/C19H32O4S2/c1-19(2,13-3-7-15(8-4-13)22-17(20)11-24)14-5-9-16(10-6-14)23-18(21)12-25/h13-16,24-25H,3-12H2,1-2H3 |
InChI Key |
ZTFAPZCGOKGJRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(CC1)OC(=O)CS)C2CCC(CC2)OC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



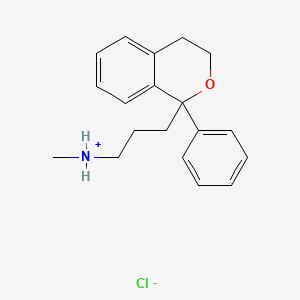

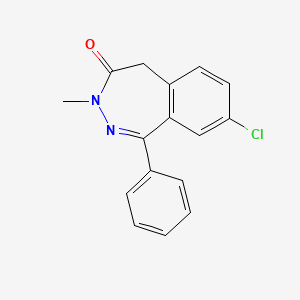


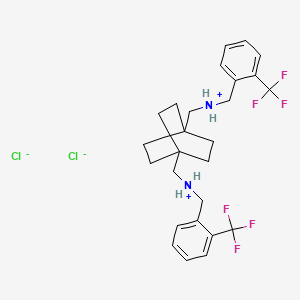

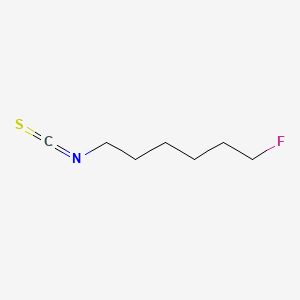
![dibutyl-[3-(2-ethoxy-5-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13747589.png)
![Ethyl-(8a'R)-8a'-methyl-6'-oxo-3',4',6',7',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-5'-carboxylate](/img/structure/B13747593.png)

![tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
